Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the class of pyridazine derivatives
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-3-21-14(19)13-11(20-2)8-12(18)17(16-13)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWYJTXBVXXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research applications .
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-46-5) is a compound belonging to the dihydropyridazine class, known for its diverse biological activities. This article focuses on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 265.25 g/mol. The structure is characterized by the presence of a fluorophenyl group, which is crucial for its biological activity.
In Vitro Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.0 | Inhibition of cell wall synthesis |
| Escherichia coli | 20.0 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 25.0 | Inhibition of protein synthesis |
Case Studies
A study published in the Journal of Medicinal Chemistry reported that derivatives of dihydropyridazine exhibited strong bactericidal effects against Gram-positive bacteria, with this compound being one of the most effective compounds tested . The compound also showed promising results in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming pathogens.
The mechanisms through which this compound exerts its antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : The compound interferes with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : It alters the permeability of bacterial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : The compound may inhibit ribosomal functions, affecting bacterial growth and replication.
Potential Therapeutic Applications
Given its potent antimicrobial properties, this compound has potential applications in treating infections caused by resistant strains of bacteria. Its ability to inhibit biofilm formation further enhances its therapeutic relevance in chronic infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
